2-[(2-Chlorobenzyl)amino]-1,3-thiazole-4-carboxylic acid
Overview
Description
“2-[(2-Chlorobenzyl)amino]-1,3-thiazole-4-carboxylic acid” is a chemical compound . It’s also known as “2-(2-Chloro-benzylamino)-thiazole-4-carboxylic acid” and "4-Thiazolecarboxylic acid, 2-[[(2-chlorophenyl)methyl]amino]-" .
Molecular Structure Analysis
The molecular weight of “this compound” is 269.73 . The InChI code is "1S/C11H10ClN2O2S/c12-8-4-2-1-3-7 (8)5-13-11-14-9 (6-17-11)10 (15)16/h1-4,6,17H,5H2, (H,13,14) (H,15,16)" .Scientific Research Applications
Antibacterial Applications
Synthesis and Antibacterial Activity : Derivatives of 2-amino-1,3-thiazole-4-carboxylic acid, including compounds structurally related to 2-[(2-Chlorobenzyl)amino]-1,3-thiazole-4-carboxylic acid, have been synthesized and found to exhibit antibacterial activity. These compounds, including various imide derivatives, were synthesized through reactions involving aromatic aldehydes, dichloro acetic acid, and thiourea, and their structures were supported by FT-IR and UV-Visible spectroscopic data (Al Dulaimy et al., 2017).
Fungicidal and Antivirus Activity : Novel 2-amino-1,3-thiazole-4-carboxylic acid derivatives, which are closely related to this compound, have shown good fungicidal activity and antivirus activity. These compounds demonstrated effectiveness against various fungi and the Tobacco Mosaic Virus (TMV), suggesting their potential as agents for fungi and virus control (Fengyun et al., 2015).
Protein Mimicry and Design
- Designing Protein Mimics : 4-Amino(methyl)-1,3-thiazole-5-carboxylic acids, which are structurally similar to this compound, have been synthesized as constrained heterocyclic γ-amino acids. These compounds are valuable in mimicking secondary structures of proteins, such as helices and β-sheets. A flexible synthetic method allows for the introduction of various lateral chains, enhancing their application in protein design (Mathieu et al., 2015).
Crystallization and Structural Analysis
- Crystallography Studies : Studies involving 2-amino-1,3-thiazole derivatives, closely related to this compound, have been conducted to understand their crystalline structures. These studies reveal the molecular conformation and intermolecular interactions, which are crucial for understanding the material's properties and potential applications (Lynch, 2001).
Future Directions
Mechanism of Action
Target of Action
It’s worth noting that similar compounds, such as indole derivatives, have been found to bind with high affinity to multiple receptors , suggesting a potential for diverse biological activities.
Mode of Action
Related compounds have been shown to interact with their targets in various ways, leading to a range of biological activities . For instance, some indole derivatives have demonstrated antiviral, anti-inflammatory, and anticancer activities .
Biochemical Pathways
Similar compounds have been shown to influence a variety of biological pathways . For example, indole derivatives have been found to possess various biological activities, affecting pathways related to antiviral, anti-inflammatory, anticancer, and other activities .
Result of Action
Related compounds have been shown to have a range of effects at the molecular and cellular level . For example, some indole derivatives have demonstrated inhibitory activity against influenza A .
Properties
IUPAC Name |
2-[(2-chlorophenyl)methylamino]-1,3-thiazole-4-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9ClN2O2S/c12-8-4-2-1-3-7(8)5-13-11-14-9(6-17-11)10(15)16/h1-4,6H,5H2,(H,13,14)(H,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BAYKHTSRZKOZRZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CNC2=NC(=CS2)C(=O)O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9ClN2O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.72 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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